4-Bromo-2-ethoxy-1-iodobenzene
Overview
Description
4-Bromo-2-ethoxy-1-iodobenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and ethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Scientific Research Applications
4-Bromo-2-ethoxy-1-iodobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active compounds.
Material Science: It is employed in the synthesis of organic electronic materials and polymers.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-ethoxy-1-iodobenzene is the carbon atoms in organic compounds. This compound is an electrophile, meaning it seeks out electron-rich sites in other molecules .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (an electron-rich species) donates a pair of electrons to an electrophile (an electron-deficient species), leading to the formation of a new bond .
Biochemical Pathways
The compound is involved in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . The reaction involves the coupling of a boronic acid with a halide or pseudohalide catalyzed by a palladium(0) complex .
Pharmacokinetics
Given its molecular structure, it is likely to have low water solubility and may accumulate in fatty tissues due to its lipophilic nature .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-1-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1-iodobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and iodination reactions. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are used in the presence of solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the ethoxy group retained on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-ethyl-1-iodobenzene: Similar structure but with an ethyl group instead of an ethoxy group.
2-Bromo-4-iodoanisole: Contains a methoxy group instead of an ethoxy group.
Uniqueness
4-Bromo-2-ethoxy-1-iodobenzene is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns in substitution and coupling reactions. The ethoxy group also influences the electronic properties of the benzene ring, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
4-bromo-2-ethoxy-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWXWVPXFCPJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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